molecular formula C9H10BrNO B6253161 3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol CAS No. 1267694-91-6

3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6253161
CAS No.: 1267694-91-6
M. Wt: 228.09 g/mol
InChI Key: GAXYMVNYFVDZLO-UHFFFAOYSA-N
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Description

3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol is a compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dihydro-1H-inden-1-ol followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step can be carried out using ammonia or an amine source under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are recyclable and environmentally friendly is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or sodium alkoxide under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-amino-6-bromo-2,3-dihydro-1H-inden-1-one, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-6-chloro-2,3-dihydro-1H-inden-1-ol
  • 3-amino-6-fluoro-2,3-dihydro-1H-inden-1-ol
  • 3-amino-6-iodo-2,3-dihydro-1H-inden-1-ol

Uniqueness

3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts

Properties

CAS No.

1267694-91-6

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

3-amino-6-bromo-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H10BrNO/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3,8-9,12H,4,11H2

InChI Key

GAXYMVNYFVDZLO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C1O)C=C(C=C2)Br)N

Purity

95

Origin of Product

United States

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